molecular formula C18H23NO5 B2584841 Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate CAS No. 2411333-50-9

Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate

Cat. No. B2584841
CAS RN: 2411333-50-9
M. Wt: 333.384
InChI Key: OZIVVXSYWWPNDT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate, also known as MOMEBO, is a chemical compound that belongs to the family of oxan-4-ylmethylamine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate is not fully understood. However, studies have suggested that Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate may act by modulating the activity of ion channels and receptors. Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception. Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate has also been shown to activate the GABAA receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate reduces the levels of inflammatory mediators and improves glucose tolerance in diabetic animals.

Advantages and Limitations for Lab Experiments

Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate is also stable under a wide range of conditions, making it suitable for use in various assays. However, Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate has some limitations. It is not water-soluble, which limits its use in aqueous environments. Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate is also relatively expensive, which may limit its use in large-scale experiments.

Future Directions

For the study of Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate include further investigation of its mechanism of action, exploration of its potential applications in disease treatment, and development of more efficient synthesis methods.

Synthesis Methods

The synthesis of Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium methoxide to form 4-(2-methoxyphenyl)but-3-en-2-one. This intermediate is then reacted with 4-chloromethyl-2-oxo-but-3-enoic acid methyl ester in the presence of potassium carbonate to form Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate.

Scientific Research Applications

Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate has shown potential applications in various fields of scientific research. In medicinal chemistry, Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In biochemistry, Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate has been used as a tool to study the mechanism of action of enzymes and proteins. In pharmacology, Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate has been studied for its ability to modulate the activity of ion channels and receptors.

properties

IUPAC Name

methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-22-15-6-4-3-5-14(15)18(9-11-24-12-10-18)13-19-16(20)7-8-17(21)23-2/h3-8H,9-13H2,1-2H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIVVXSYWWPNDT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate

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